molecular formula C22H26ClF2N3O3S2 B2633671 3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE CAS No. 1216969-25-3

3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE

Cat. No.: B2633671
CAS No.: 1216969-25-3
M. Wt: 518.03
InChI Key: YLAHEEQRVMMHEQ-UHFFFAOYSA-N
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Description

3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE involves multiple steps, starting from the preparation of benzenesulfonyl chloride. Benzenesulfonyl chloride can be synthesized by reacting benzenesulfonic acid or its salts with phosphorus pentachloride or phosphorus oxychloride . The resulting benzenesulfonyl chloride is then reacted with 2-(diethylamino)ethylamine to form the intermediate product.

The next step involves the introduction of the benzothiazole moiety. This can be achieved through a nucleophilic substitution reaction between the intermediate product and 4,6-difluoro-1,3-benzothiazole. The final step is the formation of the hydrochloride salt by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups in the benzothiazole ring can be reduced to amines.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzothiazole compounds.

Scientific Research Applications

3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form covalent bonds with active site residues, inhibiting enzyme activity. The benzothiazole moiety can interact with receptor sites, modulating their function. These interactions can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(BENZENESULFONYL)-N-[2-(DIETHYLAMINO)ETHYL]-N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)PROPANAMIDE HYDROCHLORIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzenesulfonyl and benzothiazole moieties allows for diverse interactions with molecular targets, making it a versatile compound in research and development.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25F2N3O3S2.ClH/c1-3-26(4-2)11-12-27(22-25-21-18(24)14-16(23)15-19(21)31-22)20(28)10-13-32(29,30)17-8-6-5-7-9-17;/h5-9,14-15H,3-4,10-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLAHEEQRVMMHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClF2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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